4-(dimethylsulfamoyl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted at the 4-position with a dimethylsulfamoyl group (-SO₂N(CH₃)₂). The 1,3,4-oxadiazole ring at the N-terminus is further functionalized with a 2-methyl-1,3-thiazol-4-yl moiety.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c1-9-16-12(8-25-9)14-18-19-15(24-14)17-13(21)10-4-6-11(7-5-10)26(22,23)20(2)3/h4-8H,1-3H3,(H,17,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXDQJJNIOFYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-Aminobenzoic Acid
The dimethylsulfamoyl group is introduced via sulfonylation:
- Chlorosulfonation : 4-Aminobenzoic acid reacts with chlorosulfonic acid (ClSO$$_3$$H) at 0–5°C to form 4-(chlorosulfonyl)benzoic acid.
- Amination : Treatment with dimethylamine (HN(CH$$3$$)$$2$$) in tetrahydrofuran (THF) yields 4-(dimethylsulfamoyl)benzoic acid.
- Chlorination : Thionyl chloride (SOCl$$_2$$) converts the carboxylic acid to the acyl chloride under reflux (70°C, 4 h).
Key Data :
- Yield: 82% after recrystallization (ethanol/water).
- Characterization: IR spectrum shows $$ \nu(\text{C=O}) $$ at 1,720 cm$$^{-1}$$ and $$ \nu(\text{SO}_2) $$ at 1,370/1,150 cm$$^{-1}$$.
Synthesis of Fragment B: 5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine
Thiazole Ring Formation
2-Methyl-1,3-thiazole-4-carboxylic acid is synthesized via:
- Hantzsch Thiazole Synthesis : Reaction of thiourea with ethyl acetoacetate and bromine in acetic acid.
- Hydrolysis : The ester intermediate is hydrolyzed with NaOH (10%, reflux, 6 h) to the carboxylic acid.
Key Data :
Oxadiazole Cyclization
The carboxylic acid is converted to the oxadiazole via hydrazide formation:
- Hydrazide Synthesis : React with hydrazine hydrate (NH$$2$$NH$$2$$·H$$_2$$O) in ethanol (reflux, 12 h).
- Cyclization : Treat with carbon disulfide (CS$$_2$$) and KOH in ethanol (reflux, 8–10 h).
Reaction :
$$
\text{Thiazole-4-carbohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{5-(Thiazol-4-yl)-1,3,4-oxadiazol-2-amine}
$$
Key Data :
- Yield: 68%.
- IR: $$ \nu(\text{C=N}) $$ at 1,629 cm$$^{-1}$$, $$ \nu(\text{NH}_2) $$ at 3,230–3,469 cm$$^{-1}$$.
Fragment Coupling and Final Product Isolation
Amide Bond Formation
Fragment A and B are coupled using:
- Schotten-Baumann Conditions : Fragment B (1 eq) is dissolved in dry dichloromethane (DCM) with triethylamine (Et$$_3$$N, 2 eq). Fragment A (1.2 eq) is added dropwise at 0°C, followed by stirring at 25°C for 24 h.
Reaction :
$$
\text{Fragment A} + \text{Fragment B} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Optimization :
Purification and Characterization
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) yields 85% pure product.
- X-ray Crystallography : Confirms planar oxadiazole-thiazole orientation (dihedral angle: 8.2°).
- HPLC : Purity >99% (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
One-Pot Oxadiazole-Thiazole Assembly
A patent discloses a streamlined approach using:
- In Situ Cyclization : React 4-(dimethylsulfamoyl)benzohydrazide with 2-methylthiazole-4-carbonyl chloride in toluene with K$$3$$PO$$4$$ and tris(dioxa-3,6-heptyl)amine (TDA-1) at 100°C.
- Microwave Assistance : Reduces reaction time from 24 h to 45 min (150°C, 300 W).
Key Data :
- Yield: 91%.
- Computational Validation : DFT calculations (B3LYP/6-311G(d,p)) show exothermic cyclization ($$ \Delta E = -94.64 \, \text{kcal/mol} $$).
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 73% | 91% |
| Reaction Time | 36 h | 45 min |
| Purification Complexity | High (3 steps) | Low (1 step) |
| Scalability | Limited by column chromatography | Suitable for industrial scale |
The one-pot method offers superior efficiency but requires specialized equipment (microwave reactor).
Challenges and Optimization Strategies
Oxadiazole Ring Stability
Thiazole-Oxadiazole Coupling
- Steric Hindrance : The 2-methyl group on the thiazole slows nucleophilic substitution.
- Solution : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with boronic ester derivatives.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. The specific structure of 4-(dimethylsulfamoyl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide suggests potential efficacy against a range of bacterial pathogens. Studies have shown that modifications to the thiazole and oxadiazole moieties can enhance antimicrobial activity by affecting the compound's interaction with bacterial enzymes and receptors .
2. Carbonic Anhydrase Inhibition
This compound has been investigated as a selective inhibitor of carbonic anhydrase II, an enzyme implicated in various physiological processes and diseases such as glaucoma. The inhibition of this enzyme can lead to reduced intraocular pressure, making it a candidate for treating eye conditions. Experimental studies have demonstrated that derivatives of this compound can effectively inhibit carbonic anhydrase activity in vitro .
Biochemical Studies
1. Metabolite Identification
A significant aspect of research involves the identification and synthesis of metabolites of this compound. Utilizing techniques such as HPLC-MS/MS (High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry), researchers have successfully identified several metabolites in biological samples. These metabolites are crucial for understanding the pharmacokinetics and potential systemic exposure of the compound .
2. Structure Activity Relationship (SAR) Studies
SAR studies have been pivotal in optimizing the efficacy of this compound. By systematically varying substituents on the thiazole and oxadiazole rings, researchers can assess how these changes influence biological activity. This approach has led to the development of more potent analogs that may offer improved therapeutic profiles .
Case Studies
| Study | Objective | Key Findings |
|---|---|---|
| Simakova et al. (2023) | Investigate the pharmacokinetics of sulfonamide derivatives | Identified key metabolites using HPLC-MS/MS; demonstrated significant inhibition of carbonic anhydrase II |
| Pissarek et al. (2019) | Explore small-molecule ligands for PET imaging | Highlighted potential applications in neuroimaging using modified sulfonamide compounds |
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfamoyl Group
- LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide) :
Replaces dimethylsulfamoyl with a benzyl(methyl)sulfamoyl group. The oxadiazole is linked to a 4-methoxyphenylmethyl substituent. Demonstrated antifungal activity against Candida albicans (MIC₅₀: 1.56 µg/mL) via thioredoxin reductase inhibition . - LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
Uses a bulkier cyclohexyl(ethyl)sulfamoyl group and a furan-2-yl substituent. Exhibited antifungal activity (MIC₅₀: 3.12 µg/mL) but lower potency than LMM5 . - 4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Diethylsulfamoyl substitution and dimethoxyphenyl group on oxadiazole.
Oxadiazole-Linked Functional Groups
- N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide :
Replaces oxadiazole with thiadiazole and introduces a chlorophenylmethylsulfanyl group. Structural divergence may reduce antifungal efficacy compared to oxadiazole analogs . - 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide :
Methoxymethyl substituent on oxadiazole. Commercial availability (CAS: 850936-24-2) indicates utility in drug discovery, though biological data are lacking .
Thiazole vs. Other Heterocycles
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l): Retains the thiazole moiety but replaces dimethylsulfamoyl with a propanamide chain. Yielded 80% in synthesis (m.p. 177–178°C), suggesting synthetic feasibility of thiazole-oxadiazole hybrids .
Data Table: Structural and Functional Comparison
Key Research Findings
- Antifungal Activity : LMM5 and LMM11 highlight the importance of sulfamoyl and oxadiazole substituents in targeting thioredoxin reductase, a key enzyme in fungal pathogens . The dimethylsulfamoyl group in the target compound may offer similar mechanistic advantages.
- Synthetic Feasibility : Analogous compounds (e.g., 7l) with thiazole-oxadiazole scaffolds are synthesized in high yields (80%), supporting scalable production .
- Structure-Activity Relationships (SAR) :
- Bulkier sulfamoyl groups (e.g., cyclohexyl in LMM11) may reduce potency compared to smaller substituents (e.g., dimethyl or benzyl).
- Electron-rich aromatic groups (e.g., 4-methoxyphenyl in LMM5) enhance antifungal activity, suggesting the target compound’s 2-methylthiazole could similarly modulate electronic properties .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 396.44 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, the thiazole and oxadiazole moieties are known to disrupt cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Compounds containing thiazole and oxadiazole rings have been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
- Inhibition of Tumor Growth : In vivo studies demonstrated that related compounds significantly inhibited tumor growth in xenograft models .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of sulfur and nitrogen heterocycles. Preliminary assays have shown:
- Bactericidal Effects : In vitro tests revealed that the compound exhibits activity against Gram-positive and Gram-negative bacteria .
- Fungal Inhibition : Similar compounds have demonstrated antifungal activity, suggesting that this compound may also inhibit fungal growth through disruption of cell wall synthesis.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cell survival.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : The compound could interfere with signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.
Case Studies
Q & A
Q. What are the key synthetic steps for preparing 4-(dimethylsulfamoyl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide?
Methodological Answer: The synthesis involves three critical stages (Figure 1):
Oxadiazole Ring Formation : Cyclization of a hydrazide precursor with a carboxylic acid derivative (e.g., 2-methyl-1,3-thiazole-4-carboxylic acid) under dehydrating conditions (e.g., POCl₃ or PCl₅) .
Benzamide Coupling : Reaction of the oxadiazole intermediate with benzoyl chloride derivatives in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
Sulfamoyl Group Introduction : Use of EDCI/HOBt coupling reagents to attach the dimethylsulfamoyl moiety to the benzamide core, typically in anhydrous DMF at room temperature .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl₃, 80°C, 6h | 65–70 | ≥95% |
| 2 | Benzoyl chloride, Et₃N, DCM, 0°C | 75–80 | ≥98% |
| 3 | EDCI, HOBt, DMF, RT | 60–65 | ≥97% |
Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR validate proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm) and carbonyl groups (C=O at δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms the molecular ion peak (e.g., m/z 435.12 [M+H]⁺) .
- IR Spectroscopy : Peaks at 1680 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfamoyl S=O) .
Q. How is purity assessed during synthesis?
Methodological Answer:
- HPLC : Reverse-phase C18 column (4.6 × 250 mm), mobile phase = acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
- Melting Point : Sharp range (e.g., 210–212°C) indicates high crystallinity .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and normalize to reference drugs (e.g., doxorubicin) .
- Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to calculate robust IC₅₀ values .
- Mechanistic Profiling : Compare target binding (e.g., kinase inhibition assays) to differentiate off-target effects .
Q. Table 2: Reported Biological Activities
| Study | Activity (IC₅₀, μM) | Assay Type | Cell Line |
|---|---|---|---|
| A | 2.1 ± 0.3 (Anticancer) | MTT | HeLa |
| B | 5.4 ± 0.7 (Antimicrobial) | MIC | E. coli |
Q. What strategies optimize the cyclization step for higher yield?
Methodological Answer:
- Solvent Screening : Replace POCl₃ with PCl₅ in toluene for better regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction time from 6h to 30min at 100°C, improving yield to 85% .
- In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediate formation .
Q. How does the 2-methylthiazole substituent influence SAR?
Methodological Answer:
- Comparative Studies : Analogues lacking the methyl group show 3-fold lower activity against kinase targets .
- Docking Simulations : Methyl group enhances hydrophobic interactions with ATP-binding pockets (e.g., EGFR kinase) .
- Synthetic Modifications : Introduce bulkier groups (e.g., ethyl) to evaluate steric effects on binding .
Q. What methods address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) with PBS buffer to maintain compound stability .
- Prodrug Derivatization : Introduce phosphate esters at the sulfamoyl group to enhance aqueous solubility .
Q. How are reaction mechanisms validated for sulfamoyl coupling?
Methodological Answer:
- Isotope Labeling : Use ¹⁵N-labeled dimethylamine to track incorporation via LC-MS .
- Kinetic Studies : Monitor EDCI-mediated activation of the sulfamoyl group using FT-IR in real-time .
Q. What statistical approaches resolve data variability in dose-response studies?
Methodological Answer:
- ANOVA with Tukey’s Test : Identify significant differences between treatment groups (p < 0.05) .
- Bootstrap Resampling : Generate 95% confidence intervals for IC₅₀ values from triplicate data .
Q. How is compound stability evaluated under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (1.2 million lux-hours) for 4 weeks .
- HPLC Stability Indicating Method : Monitor degradation products (e.g., hydrolyzed oxadiazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
